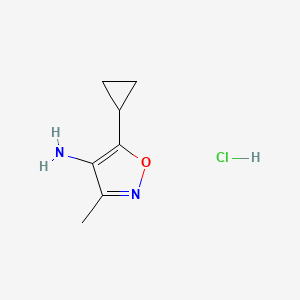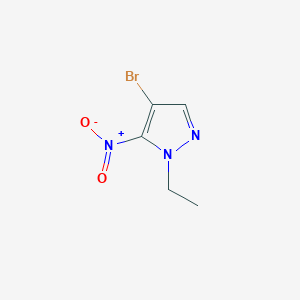
4-Bromo-1-éthyl-5-nitro-1H-pyrazole
Vue d'ensemble
Description
4-Bromo-1-ethyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a nitro group at the 5-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Applications De Recherche Scientifique
4-Bromo-1-ethyl-5-nitro-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 4-bromo-1-ethyl-1H-pyrazole with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nitration to yield the final product.
Industrial Production Methods
Industrial production of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-ethyl-5-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group at the 1-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate, amines, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 4-Substituted derivatives of 1-ethyl-5-nitro-1H-pyrazole.
Reduction: 4-Bromo-1-ethyl-5-amino-1H-pyrazole.
Oxidation: 4-Bromo-1-carboxyethyl-5-nitro-1H-pyrazole.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-5-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-1-ethyl-5-nitro-1H-pyrazole: Chlorine atom instead of bromine.
4-Bromo-1-ethyl-3-nitro-1H-pyrazole: Nitro group at the 3-position instead of the 5-position.
Uniqueness
4-Bromo-1-ethyl-5-nitro-1H-pyrazole is unique due to the specific combination of substituents, which confer distinct reactivity and properties. The presence of both bromine and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
4-bromo-1-ethyl-5-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXHYDMWCAJQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


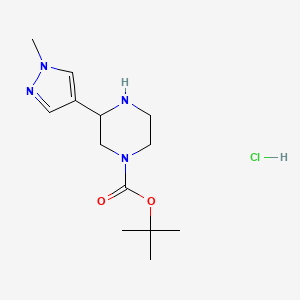
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
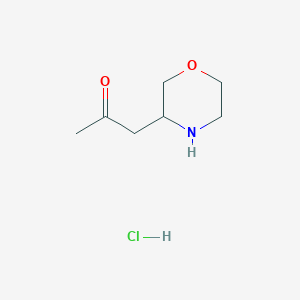

![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
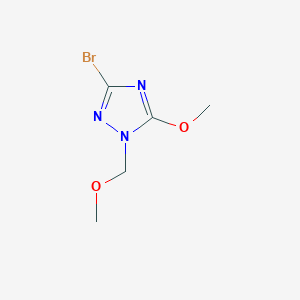
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)
![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

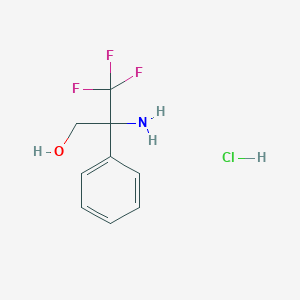
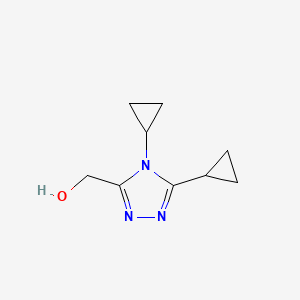
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
